molecular formula C13H19BrClNO B1374560 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-05-0

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374560
CAS No.: 1219972-05-0
M. Wt: 320.65 g/mol
InChI Key: YEPLXYZPJFREOQ-UHFFFAOYSA-N
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Description

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

The synthesis of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-bromophenol with 2-chloroethylpiperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a versatile compound used in various scientific research fields:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain medical conditions.

    Industry: The compound is used in the manufacturing of various industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

These compounds share similar structures but differ in the halogen atom attached to the phenoxy group. The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPLXYZPJFREOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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